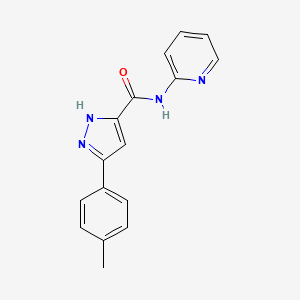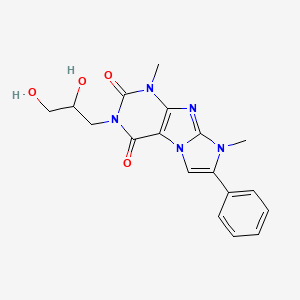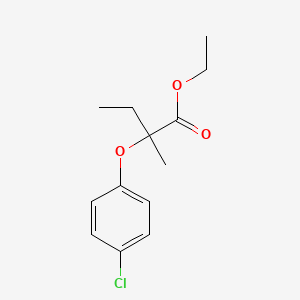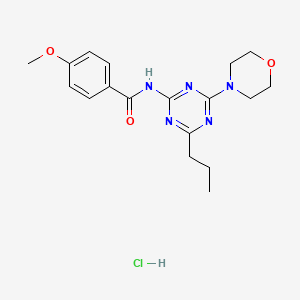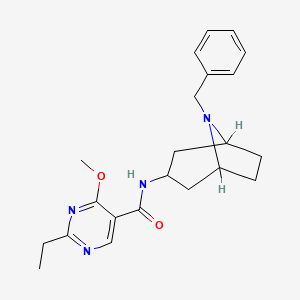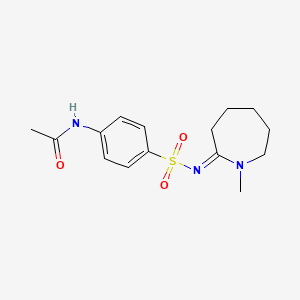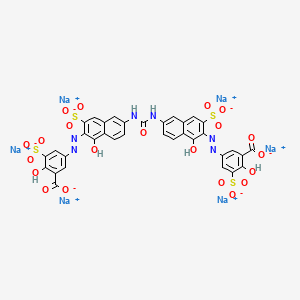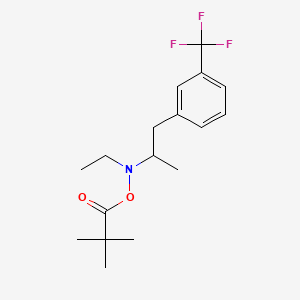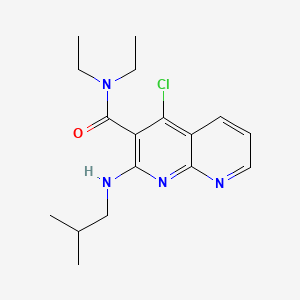
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- is a synthetic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities, including anticancer and immunomodulatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For the specific compound , the synthetic route may involve the following steps:
Formation of the 1,8-naphthyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.
Introduction of the carboxamide group: This step involves the reaction of the 1,8-naphthyridine core with a carboxylic acid derivative under suitable conditions.
N,N-diethylation and 2-methylpropylamination: These steps involve the reaction of the intermediate compound with diethylamine and 2-methylpropylamine under appropriate conditions.
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted 1,8-naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA breaks and apoptosis in cancer cells . Additionally, the compound may modulate the activity of pro-inflammatory cytokines, contributing to its immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemifloxacin: A 1,8-naphthyridine derivative used as an antibiotic for bacterial infections.
SNS-595: A 1,8-naphthyridine derivative in clinical trials for cancer chemotherapy.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chloro, N,N-diethyl, and 2-methylpropylamino groups enhances its ability to interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
156991-95-6 |
|---|---|
Molekularformel |
C17H23ClN4O |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
4-chloro-N,N-diethyl-2-(2-methylpropylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H23ClN4O/c1-5-22(6-2)17(23)13-14(18)12-8-7-9-19-15(12)21-16(13)20-10-11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,19,20,21) |
InChI-Schlüssel |
UCOVYGNIMSRXNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



